molecular formula C8H9N3S B8466318 7-amino-4,6-dimethyl-2,1,3-benzothiadiazole CAS No. 235760-37-9

7-amino-4,6-dimethyl-2,1,3-benzothiadiazole

Cat. No.: B8466318
CAS No.: 235760-37-9
M. Wt: 179.24 g/mol
InChI Key: IZYPJNPGZJAWLQ-UHFFFAOYSA-N
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Description

7-amino-4,6-dimethyl-2,1,3-benzothiadiazole is a heterocyclic compound that belongs to the benzothiadiazole family. This compound is characterized by the presence of an amino group at the 4th position and two methyl groups at the 5th and 7th positions on the benzothiadiazole ring. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-amino-4,6-dimethyl-2,1,3-benzothiadiazole typically involves the nitration of 5,7-dimethyl-2,1,3-benzothiadiazole followed by reduction of the nitro group to an amino group. The nitration is usually carried out using a sulfonitric mixture, and the reduction is achieved using a suitable reducing agent such as tin(II) chloride in hydrochloric acid .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 7-amino-4,6-dimethyl-2,1,3-benzothiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 7-amino-4,6-dimethyl-2,1,3-benzothiadiazole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

  • 4-Amino-2,1,3-benzothiadiazole
  • 5,7-Dimethyl-2,1,3-benzothiadiazole
  • 4-Nitro-5,7-dimethyl-2,1,3-benzothiadiazole

Comparison: 7-amino-4,6-dimethyl-2,1,3-benzothiadiazole is unique due to the presence of both amino and methyl groups, which confer specific electronic and steric properties. These properties enhance its reactivity and make it suitable for a broader range of applications compared to its analogs .

Properties

CAS No.

235760-37-9

Molecular Formula

C8H9N3S

Molecular Weight

179.24 g/mol

IUPAC Name

5,7-dimethyl-2,1,3-benzothiadiazol-4-amine

InChI

InChI=1S/C8H9N3S/c1-4-3-5(2)7-8(6(4)9)11-12-10-7/h3H,9H2,1-2H3

InChI Key

IZYPJNPGZJAWLQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C2=NSN=C12)N)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

5,7-Dimethyl-4-nitro-2,1,3-benzothiadiazole (20 g) is warmed to ebullition in water (2.2 l) and ethanol (2.2 l) and sodium dithionite is added portionwise (strongly exothermic reaction). The reaction mixture is immediately cooled in an ice bath and extracted with ethyl acetate. The organic phase is concentrated by evaporation and the residue recrystallised in water to give 4-amino-5,7-dimethyl-2,1,3-benzothiadiazole. Mp=113-114°.
Quantity
20 g
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reactant
Reaction Step One
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2.2 L
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reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Two
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Quantity
2.2 L
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